molecular formula C22H20N2O4 B11103335 Methyl 2-[hydroxy(diphenyl)acetyl]-1-phenylhydrazinecarboxylate

Methyl 2-[hydroxy(diphenyl)acetyl]-1-phenylhydrazinecarboxylate

Cat. No.: B11103335
M. Wt: 376.4 g/mol
InChI Key: ORJJNMBGUZYIKX-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxy-2,2-diphenylacetyl)-1-phenyl-1-hydrazinecarboxylate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, a hydrazinecarboxylate group, and a hydroxyl group

Preparation Methods

The synthesis of methyl 2-(2-hydroxy-2,2-diphenylacetyl)-1-phenyl-1-hydrazinecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-hydroxy-2,2-diphenylacetic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with methyl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

Methyl 2-(2-hydroxy-2,2-diphenylacetyl)-1-phenyl-1-hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. .

Scientific Research Applications

Methyl 2-(2-hydroxy-2,2-diphenylacetyl)-1-phenyl-1-hydrazinecarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxy-2,2-diphenylacetyl)-1-phenyl-1-hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-(2-hydroxy-2,2-diphenylacetyl)-1-phenyl-1-hydrazinecarboxylate can be compared with other similar compounds, such as:

    Methyl 5-[2-(2-hydroxy-2,2-diphenylacetyl)hydrazinyl]-5-oxopentanoate: This compound shares a similar hydrazinecarboxylate structure but differs in the length and composition of its carbon chain.

    Methyl 4-({2-[(2-hydroxy-2,2-diphenylacetyl)oxy]acetamido}methyl)benzoate:

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

methyl N-[(2-hydroxy-2,2-diphenylacetyl)amino]-N-phenylcarbamate

InChI

InChI=1S/C22H20N2O4/c1-28-21(26)24(19-15-9-4-10-16-19)23-20(25)22(27,17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16,27H,1H3,(H,23,25)

InChI Key

ORJJNMBGUZYIKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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